

# An In-depth Technical Guide to N-Tosyl-3-pyrrolecarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Tosyl-3-pyrrolecarboxylic Acid**

Cat. No.: **B025278**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Tosyl-3-pyrrolecarboxylic acid**, a substituted pyrrole derivative, serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a reactive carboxylic acid group and a tosyl-protected nitrogen, make it a versatile building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic precursor.

## Chemical Identity and Properties

The nomenclature and key identifiers for **N-Tosyl-3-pyrrolecarboxylic acid** are crucial for accurate scientific communication and procurement.

IUPAC Name: 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid

Synonyms:

- 1-Tosyl-1H-pyrrole-3-carboxylic acid
- 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid

- N-Tosyl-pyrrole-3-carboxylic acid
- 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid[1]

## Physicochemical Data

A summary of the key quantitative properties of **N-Tosyl-3-pyrrolecarboxylic acid** is presented in the table below for easy reference and comparison.

| Property          | Value                                             | Reference |
|-------------------|---------------------------------------------------|-----------|
| CAS Number        | 106058-86-0                                       | [2]       |
| Molecular Formula | C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub> S | [2]       |
| Molecular Weight  | 265.29 g/mol                                      |           |
| Melting Point     | 202-206 °C                                        |           |
| Boiling Point     | 360 °C (rough estimate)                           |           |
| Flash Point       | 257.3 °C                                          |           |
| Density           | 1.3219 g/cm <sup>3</sup> (rough estimate)         |           |
| pKa               | 4.34 ± 0.10 (Predicted)                           |           |

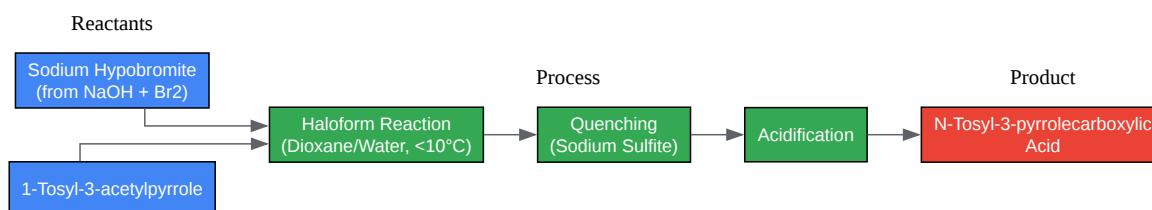
## Synthesis of N-Tosyl-3-pyrrolecarboxylic Acid

The synthesis of **N-Tosyl-3-pyrrolecarboxylic acid** can be achieved through a two-step process starting from pyrrole. The first step involves the tosylation of pyrrole, followed by the introduction and subsequent oxidation of an acetyl group at the 3-position. A detailed experimental protocol for the conversion of 1-tosyl-3-acetylpyrrole to **N-Tosyl-3-pyrrolecarboxylic acid** via a haloform reaction is provided below.[3]

## Experimental Protocol: Synthesis from 1-Tosyl-3-acetylpyrrole

## Materials:

- 1-Tosyl-3-acetylpyrrole
- Dioxane
- Water
- Sodium hydroxide (NaOH)
- Bromine (Br<sub>2</sub>)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)
- Hydrochloric acid (HCl) or other suitable acid for acidification
- Ethanol


## Procedure:[3]

- Preparation of Sodium Hypobromite Solution:
  - Prepare a cold solution of sodium hypobromite by dissolving 5.25 g (0.13 mol) of sodium hydroxide in 45 ml of water.
  - To this solution, add 5.26 g (0.033 mol) of bromine and dilute with 30 ml of dioxane. Keep the solution cold.
- Reaction Setup:
  - Dissolve 2.63 g (0.01 mol) of 1-tosyl-3-acetylpyrrole in 100 ml of dioxane.
  - Dilute the solution with 40 ml of water and cool the mixture in an ice bath to 0 °C.
- Haloform Reaction:
  - To the cooled solution of 1-tosyl-3-acetylpyrrole, add the freshly prepared cold sodium hypobromite solution in a steady stream.

- Maintain the reaction temperature below 10 °C throughout the addition.
- After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
- Quenching and Work-up:
  - Destroy the excess sodium hypobromite by adding a solution of sodium sulfite until the yellow color of bromine/hypobromite disappears.
  - Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
  - Collect the precipitate by filtration.
- Purification:
  - Recrystallize the crude product from an ethanol-water mixture to yield pure 1-tosyl-1H-pyrrole-3-carboxylic acid.

## Synthesis Workflow Diagram

The logical flow of the synthesis from the acetyl intermediate is depicted below.

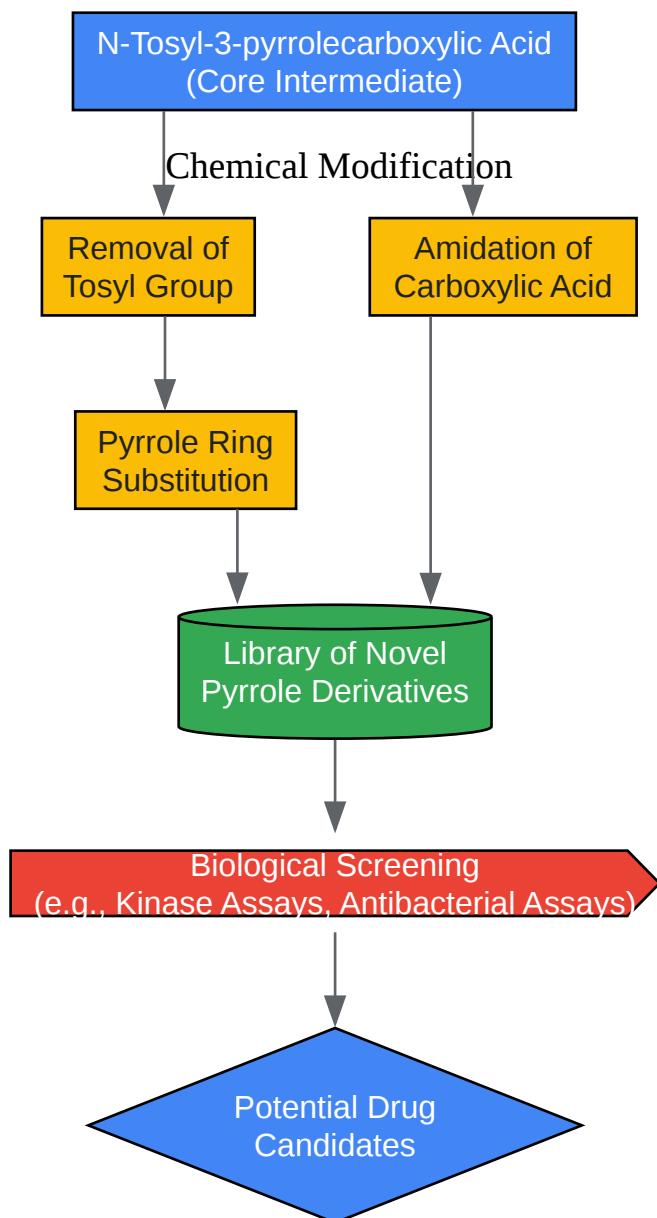


[Click to download full resolution via product page](#)

Synthesis of **N-Tosyl-3-pyrrolecarboxylic Acid** from its acetyl precursor.

## Role in Drug Discovery and Development

While **N-Tosyl-3-pyrrolicarboxylic acid** itself is not widely reported to possess direct biological activity, its derivatives are of significant interest in medicinal chemistry. The pyrrole-3-carboxylic acid scaffold is a key structural motif in a number of biologically active compounds. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring and the carboxylic acid.


Derivatives of pyrrole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as:

- Anticancer agents: Certain pyrrole derivatives have shown potential as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]
- Antibacterial agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antibacterial properties.[5]

The general strategy for utilizing **N-Tosyl-3-pyrrolicarboxylic acid** in drug discovery involves its synthesis as a key intermediate, followed by further chemical transformations. These transformations can include amidation of the carboxylic acid group, substitution reactions on the pyrrole ring after potential removal of the tosyl group, and other modifications to generate a library of novel compounds for biological screening.

## Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core intermediate to the development of potential drug candidates.



[Click to download full resolution via product page](#)

Logical workflow for the use of **N-Tosyl-3-pyrrolecarboxylic Acid** in drug discovery.

## Conclusion

**N-Tosyl-3-pyrrolecarboxylic acid** is a key synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups allow for the creation of diverse molecular architectures. While direct biological applications are not prominently reported, its role as a precursor to potentially bioactive molecules makes it a compound of high interest for researchers in drug discovery and

development. The provided data and protocols in this guide serve as a valuable resource for scientists working with this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. syrris.com [syrris.com]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Tosyl-3-pyrrolecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025278#n-tosyl-3-pyrrolecarboxylic-acid-iupac-name-and-synonyms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)